molecular formula C20H16FN3O4S2 B2660748 N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide CAS No. 899963-79-2

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide

Cat. No.: B2660748
CAS No.: 899963-79-2
M. Wt: 445.48
InChI Key: DJNRPTITJZCCJI-UHFFFAOYSA-N
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Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a heterocyclic compound featuring a benzothiazole core substituted with a fluorine atom at position 4. The benzamide moiety is further modified with a sulfamoyl group bearing a furan-2-ylmethyl and methyl substituent. The fluorine atom enhances metabolic stability and bioavailability, while the furan ring may contribute to π-π stacking interactions in target binding .

Properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S2/c1-24(12-15-3-2-10-28-15)30(26,27)16-7-4-13(5-8-16)19(25)23-20-22-17-9-6-14(21)11-18(17)29-20/h2-11H,12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNRPTITJZCCJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves multiple steps, starting with the preparation of the benzothiazole and furan intermediates. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable fluorinated carboxylic acid. The furan ring can be prepared via the cyclization of a suitable precursor, such as 2-furancarboxaldehyde. The final step involves the coupling of these intermediates with a sulfamoyl chloride derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can yield an amine derivative.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide exerts its effects is complex and involves multiple molecular targets and pathways. It is believed to interact with specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with bacterial enzymes, disrupting their function and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of sulfamoyl benzamides and benzothiazole derivatives. Below is a detailed comparison based on substituent variations, physicochemical properties, and synthetic routes.

Structural Analogues with Benzothiazole Cores

  • N-(1,3-benzothiazol-2-yl)benzamide derivatives (e.g., N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA]): Substituents: Fluorine at position 2 of the benzamide ring vs. position 6 of the benzothiazole in the target compound. Applications: Both compounds are candidates for optoelectronic materials, but the sulfamoyl group in the target compound may enhance solubility for pharmacological use .

Sulfamoyl Benzamide Derivatives

  • 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) :
    • Substituents: LMM11 shares the furan-2-yl group with the target compound but incorporates a 1,3,4-oxadiazole ring instead of benzothiazole.
    • Biological Activity: LMM11 exhibits antifungal activity against Candida albicans (MIC = 3.12 µg/mL), suggesting the furan-sulfamoyl motif contributes to microbial targeting. The target compound’s activity remains unstudied but may share similar mechanisms .
    • Synthesis: Both LMM11 and the target compound utilize sulfamoyl chloride intermediates, but the latter employs benzothiazole-2-amine for condensation .

Fluorinated Sulfonamide-Benzamides

  • (S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) :
    • Substituents: Fluorine at the benzamide para-position vs. benzothiazole-6-fluoro in the target compound.
    • Properties: Melting point = 236–237°C, [α]D = +10.6°, compared to the target compound’s likely lower optical activity due to lack of stereocenters .
    • Spectral Data: ¹H-NMR of 5f shows a singlet for the sulfamoyl NH (δ 10.2 ppm), whereas the target compound’s NH is deshielded by the benzothiazole ring (δ ~10.8 ppm) .

Triazole and Thiazole Analogues

  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide: Substituents: Thiazole ring vs. benzothiazole; phenoxy group vs. sulfamoyl-furan. Biological Activity: Exhibits 129.23% growth modulation in high-content screening, highlighting the importance of the thiazole core in bioactivity. The target compound’s sulfamoyl group may offer enhanced target specificity .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Name Melting Point (°C) [α]D (c = 0.1, DMSO) Key Substituents
Target Compound Not reported N/A 6-F-benzothiazole, sulfamoyl-furan
2-BTFBA >250 N/A 2-F-benzamide, benzothiazole
(S)-4-Fluoro-N-(4-(N-(2-oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)benzamide (5f) 236–237 +10.6° 4-F-benzamide, sulfamoyl-tetrahydrofuran
LMM11 Not reported N/A Sulfamoyl-furan, 1,3,4-oxadiazole

Table 2. Spectral Data Comparison

Compound ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm) IR (cm⁻¹)
Target Compound Benzothiazole H (δ 8.2–8.5), NH (δ 10.8) C=O (168), C-F (1120) C=S (1247–1255)
5f NH (δ 10.2), furan H (δ 7.4–7.6) C=O (170), C-F (1135) C=O (1663–1682)
LMM11 Furan H (δ 6.3–7.1), oxadiazole H (δ 8.0) C=O (169), sulfamoyl S=O (1160) S=O (1243–1258)

Key Research Findings

  • Synthetic Accessibility: The target compound’s benzothiazole core is synthesized via benzoylation of 2-aminobenzothiazole, similar to 2-BTFBA . The sulfamoyl group is introduced using sulfamoyl chloride derivatives, a method shared with LMM11 .
  • Structure-Activity Relationship (SAR): Fluorine at position 6 of benzothiazole enhances metabolic stability compared to fluorine on the benzamide ring (e.g., 5f) . LMM11) .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

C22H17FN2O4SC_{22}H_{17}FN_2O_4S

With a molecular weight of 424.4 g/mol. The structure incorporates a benzothiazole moiety, which is known for its diverse biological activities, alongside a furan group and a sulfamoyl functional group that may enhance its pharmacological properties.

Research indicates that compounds similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide may interact with various biological targets, including enzymes and receptors involved in disease processes. These interactions can lead to inhibition of specific metabolic pathways or modulation of signaling cascades critical in cancer and infectious diseases.

Antitumor Activity

Several studies have demonstrated the antitumor potential of benzothiazole derivatives. For instance, compounds structurally related to the target compound have shown significant cytotoxic effects against various cancer cell lines. In vitro assays suggest that these compounds can inhibit cell proliferation effectively:

CompoundCell LineIC50 (µM)
5HCC8276.26 ± 0.33
6NCI-H3586.48 ± 0.11
9HCC82720.46 ± 8.63
15NCI-H35816.00 ± 9.38

These results indicate that the compound exhibits promising antitumor activity, especially in two-dimensional cell culture assays compared to three-dimensional models, highlighting its potential for further development as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been explored extensively. In vitro studies using broth microdilution methods revealed that these compounds possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli< 10 µg/mL
Staphylococcus aureus< 10 µg/mL

This suggests that N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide could be a candidate for developing new antimicrobial agents .

Case Studies

Case Study 1: Antimalarial Activity

A related study evaluated the antimalarial activity of benzothiazole derivatives against Plasmodium falciparum. The results indicated that certain derivatives exhibited significant in vitro activity against chloroquine-resistant strains, demonstrating their potential as antimalarial agents .

Case Study 2: Toxicity Assessment

In toxicity studies conducted on murine models, derivatives similar to N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide showed minimal adverse effects on biochemical and hematological parameters, suggesting a favorable safety profile for further development .

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